

A Comparative Spectroscopic Analysis of 2,3-Diethylaniline and Its Isomers

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Compound of Interest

Compound Name: 2,3-Diethylaniline

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This guide provides a detailed spectroscopic comparison of **2,3-diethylaniline** and its various isomers. Understanding the unique spectral characteristics of these closely related compounds is crucial for their accurate identification, differentiation, and utilization in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2,3-diethylaniline** and its isomers. It is important to note that a complete experimental dataset for all isomers is not readily available in the public domain. Therefore, where experimental data is absent, information for the closely related dimethylaniline isomers is provided for comparative purposes and is clearly marked.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Multiplicity
2,6-Diethylaniline	CDCl ₃	~6.9-7.1 (m, 3H, Ar-H), 3.6 (br s, 2H, NH ₂), 2.6 (q, 4H, CH ₂), 1.2 (t, 6H, CH ₃)
N,N-Diethylaniline	CDCl ₃	7.29-7.20 (m, 2H), 6.70 (m, 3H), 3.35 (q, J=7.1 Hz, 4H), 1.18 (t, J=7.1 Hz, 6H)[1][2]
2,3-Dimethylaniline	CDCl ₃	6.95 (t, 1H), 6.69 (d, 1H), 6.62 (d, 1H), 3.65 (s, 2H), 2.25 (s, 3H), 2.10 (s, 3H)[3]
2,4-Dimethylaniline	CDCl ₃	6.85 (s, 1H), 6.80 (d, 1H), 6.55 (d, 1H), 3.55 (s, 2H), 2.20 (s, 3H), 2.15 (s, 3H)[4]
3,5-Dimethylaniline	CDCl ₃	6.50 (s, 1H), 6.45 (s, 2H), 3.50 (s, 2H), 2.20 (s, 6H)[5]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
2,6-Diethylaniline	CDCl ₃	143.1, 128.4, 126.2, 121.5, 24.5, 13.0[6]
N,N-Diethylaniline	CDCl ₃	147.7, 129.2, 115.5, 112.0, 44.2, 12.6[2]
2,5-Dimethylaniline	Not Specified	145.9, 136.2, 130.4, 122.1, 118.9, 115.5, 21.2, 17.0[7]
3,4-Dimethylaniline	CDCl ₃	144.1, 137.1, 130.2, 127.3, 117.2, 113.2, 20.0, 18.6[8]
3,5-Dimethylaniline	Not Specified	146.5, 138.8, 123.5, 116.5, 21.4[9]

Table 3: IR Spectroscopic Data (Key Peaks)

Compound	Sample Phase	Wavenumber (cm ⁻¹)	Assignment
2,6-Diethylaniline	Liquid Film	3480, 3390, 2965, 1620, 1460, 740	N-H stretch, C-H stretch, N-H bend, C=C stretch, C-H bend[10]
N,N-Diethylaniline	Neat	3050, 2970, 1600, 1505, 1355, 745, 695	Ar-H stretch, C-H stretch, C=C stretch, C-N stretch, C-H bend[11]
3,4-Dimethylaniline	Not Specified	3430, 3350, 2920, 1620, 1510, 810	N-H stretch, C-H stretch, N-H bend, C=C stretch, C-H bend[12]
2,4-Dimethylaniline	Not Specified	3420, 3340, 2920, 1625, 1515, 815	N-H stretch, C-H stretch, N-H bend, C=C stretch, C-H bend[13]
N,N-Dimethylaniline	Liquid	No N-H peaks, 3050, 2900, 1600, 1510	Ar-H stretch, C-H stretch, C=C stretch[14]

Table 4: UV-Vis Spectroscopic Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
N,N-Diethylaniline	Isooctane	259, 303	16600, 2400[2]
3,4-Dimethylaniline	Alcohol	240, 290	9330, 1860[15]
3,5-Dimethylaniline	Gas Phase	~245, ~290	Not specified[16]

Table 5: Mass Spectrometry Data

Compound	Ionization Method	Key Fragment Ions (m/z)
2,6-Diethylaniline	ESI	$[M+H]^+ = 150.1277, 134, 118, 105, 91, 77$ [10] [17]
N,N-Diethylaniline	Not specified	$M^+ = 149, 134, 105, 77$
3,4-Dimethylaniline	Not specified	$M^+ = 121, 106, 91, 77$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- 1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one or two drops of the liquid aniline isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared salt plates in the sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:

- Prepare a stock solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
- Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Fill a matching quartz cuvette with the sample solution.
 - Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
 - Scan the sample over the desired wavelength range (typically 200-400 nm for aromatic compounds).
 - The instrument will record the absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Mass Spectrometry (MS)

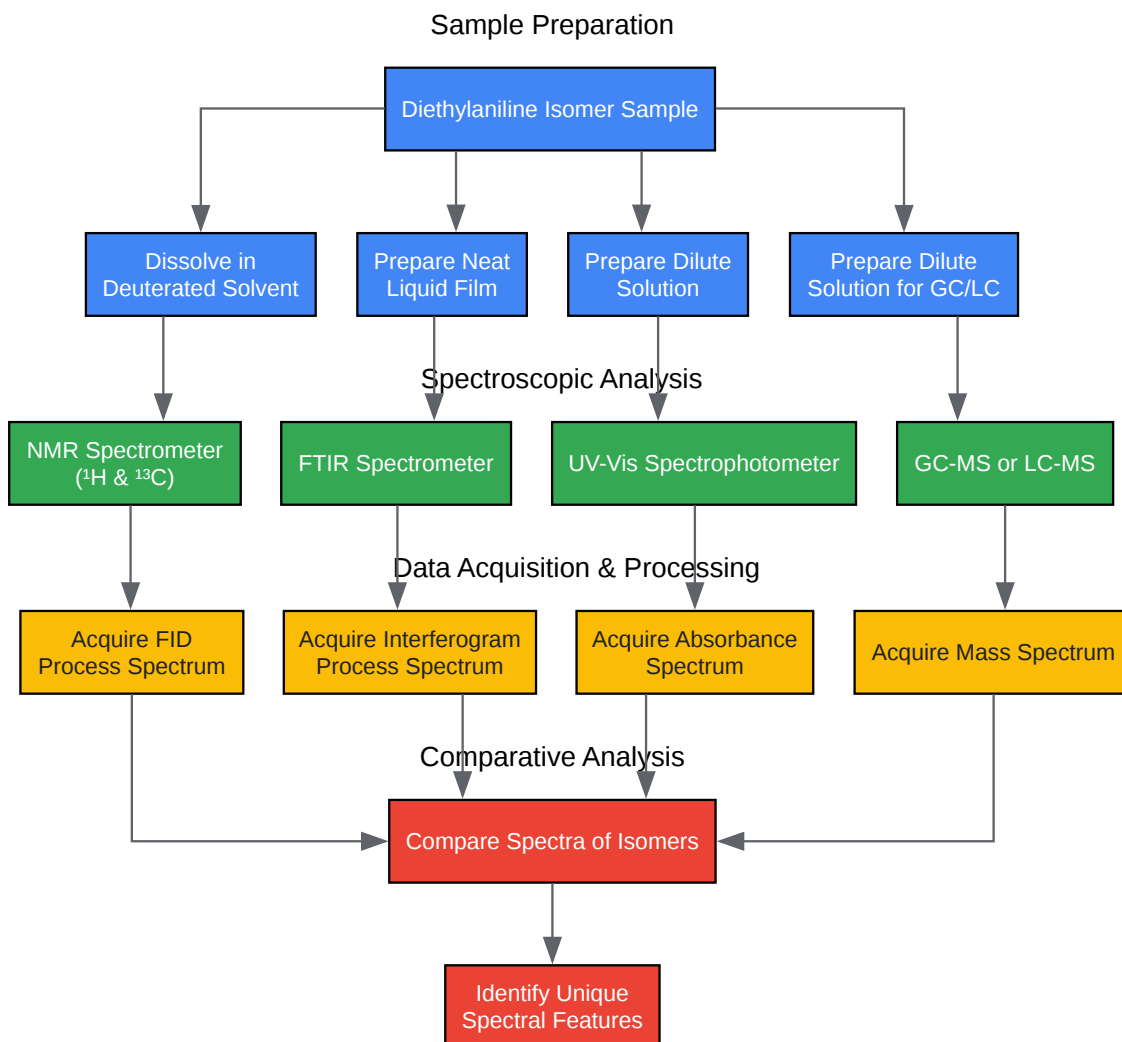
- Sample Introduction and Ionization:
 - Introduce a dilute solution of the aniline isomer into the mass spectrometer.
 - Commonly, Gas Chromatography (GC) is used for sample introduction and separation of isomers prior to mass analysis.
 - For GC-MS, electron ionization (EI) is a standard technique. For liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) is often employed.
- Mass Analysis:
 - The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection:
 - An electron multiplier or other detector records the abundance of each ion at a specific m/z .
 - The resulting mass spectrum is a plot of relative ion intensity versus m/z , which provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of **2,3-diethylaniline** and its isomers.

Workflow for Spectroscopic Comparison of Diethylaniline Isomers



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Caption: Spectroscopic analysis workflow for diethylaniline isomers.

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